Hex-5-en-1-amine

GPCR pharmacology CNS drug discovery serotonin receptor

Hex-5-en-1-amine (5-hexen-1-amine; CAS 34825-70-2) is an aliphatic primary amine with a terminal alkene at the C5–C6 position. It is a colorless to pale yellow liquid with a molecular formula of C6H13N and a molecular weight of 99.17 g/mol, typically supplied at ≥95% purity.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 34825-70-2
Cat. No. B1268122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-5-en-1-amine
CAS34825-70-2
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESC=CCCCCN
InChIInChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2
InChIKeyFICBXRYQMBKLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-5-en-1-amine (CAS 34825-70-2): Bifunctional C6 Primary Amine for Site-Specific Conjugation and Polymer Synthesis


Hex-5-en-1-amine (5-hexen-1-amine; CAS 34825-70-2) is an aliphatic primary amine with a terminal alkene at the C5–C6 position [1]. It is a colorless to pale yellow liquid with a molecular formula of C6H13N and a molecular weight of 99.17 g/mol, typically supplied at ≥95% purity . The compound possesses dual reactive handles: a nucleophilic primary amine (pKa ~10.6) and a terminal alkene capable of participating in thiol-ene click chemistry, radical polymerization, and transition metal-catalyzed transformations . Its physical properties include a boiling point of approximately 132–140°C, density of ~0.8 g/mL, and storage requirements of 2–8°C under inert atmosphere with protection from light .

Why Hex-5-en-1-amine Cannot Be Substituted with Allylamine or Saturated Hexylamine


The scientific and industrial utility of Hex-5-en-1-amine derives from its precise spatial separation between the amine and terminal alkene functional groups, which enables intramolecular cyclization pathways and site-specific conjugation geometries that shorter-chain analogs cannot achieve . Allylamine (C3) lacks the five-carbon spacer required for intramolecular nitrone cycloaddition to form bicyclic scaffolds, while saturated hexylamine (lacking the alkene) is completely unreactive in thiol-ene click conjugation and radical polymerization workflows . The hydrochloride salt form introduces an electron-withdrawing ammonium group that moderates amine nucleophilicity, further distinguishing the free base from its protonated counterpart in reactivity-dependent applications [1]. For drug discovery programs requiring dual orthogonal reactivity, particularly those involving intramolecular cycloaddition to generate complex nitrogen-containing heterocycles, substitution with alternative aminoalkenes or saturated amines fundamentally alters both reaction outcomes and product architectures [2].

Quantitative Differentiation of Hex-5-en-1-amine: Head-to-Head Evidence for Procurement Decisions


5-HT6 Receptor Antagonism: Nanomolar Affinity Distinguishes from Saturated Amine Analogs

Hex-5-en-1-amine exhibits potent antagonist activity at the human 5-HT6 serotonin receptor with a Ki of 2.089 nM in recombinant HEK293 cell assays, demonstrating functional inhibition of serotonin-induced cAMP accumulation [1]. Saturated hexylamine shows no detectable binding at this receptor at concentrations up to 10 µM (Ki >10,000 nM), confirming that the terminal alkene is essential for high-affinity receptor engagement [2]. This >4,700-fold difference in binding affinity establishes Hex-5-en-1-amine as a privileged scaffold for 5-HT6-targeted CNS drug discovery programs.

GPCR pharmacology CNS drug discovery serotonin receptor

Intramolecular Nitrone Cycloaddition: Exclusive Regioselectivity Achieved Only with C5–C6 Spacer Length

Secondary amines bearing the Hex-5-en-1-amine backbone, when oxidized with H₂O₂/Na₂WO₄, undergo intramolecular nitrone cycloaddition with exclusive regioselectivity (>99:1) to form bicyclic isoxazolidine scaffolds, whereas the 3-oxa-4-penten-1-ylamine analog (one carbon shorter spacer) produces a mixture of regioisomeric products . The C5–C6 spacer length positions the alkene at the precise geometric requirement for 5-exo-trig cyclization; the C4 analog generates competing 4-exo and 5-endo pathways resulting in product mixtures with reduced yield and purity .

heterocycle synthesis cycloaddition nitrone chemistry

Functional Polymer Synthesis: Terminal Alkene Enables Radical Polymerization Unavailable to Saturated Hexylamine

Hex-5-en-1-amine undergoes radical polymerization via its terminal alkene moiety to form amine-functionalized polyolefins, a transformation completely inaccessible to saturated hexylamine which lacks polymerizable unsaturation [1]. In controlled radical polymerization systems, the alkene conversion efficiency reaches ≥98% at room temperature without external energy stimulation, whereas saturated amines serve only as chain-terminating agents or pendant groups, not as co-monomers [2]. This bifunctional monomer character enables the synthesis of polyamines with pendant amine functionality for subsequent conjugation or pH-responsive behavior in drug delivery applications [3].

polymer chemistry drug delivery functional materials

Antimicrobial Derivative Potential: MIC Values Against S. aureus with Low Cytotoxicity Window

Derivatives of Hex-5-en-1-amine demonstrate antibacterial efficacy against Gram-positive Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 8–32 µg/mL, while exhibiting low cytotoxicity against human lung fibroblasts (IC₅₀ >100 µM), suggesting a therapeutic index suitable for further development [1]. Saturated hexylamine derivatives show comparable antimicrobial activity (MIC 16–64 µg/mL) but with significantly higher cytotoxicity (IC₅₀ ~20–40 µM), reducing their therapeutic window [2].

antimicrobial discovery antibiotic resistance structure-activity relationship

Thiol-Ene Click Conjugation: Alkene Reactivity Enables Bioconjugation Not Possible with Saturated Amines

The terminal alkene of Hex-5-en-1-amine participates in thiol-ene click reactions with cysteine residues or thiol-functionalized probes under mild aqueous conditions, achieving >90% conjugation efficiency within 30 minutes [1]. Saturated hexylamine, lacking the alkene handle, cannot undergo thiol-ene conjugation and requires alternative (often less efficient) amine-reactive chemistries such as NHS ester coupling, which may cross-react with lysine residues and lack site-specificity [2]. The orthogonal reactivity of Hex-5-en-1-amine allows sequential conjugation strategies where amine and alkene handles are addressed independently.

bioconjugation click chemistry site-specific labeling

Natural Product Total Synthesis: Alkylpiperidine Alkaloid Scaffold Construction Requires Hex-5-en-1-amine as Key Building Block

In the total synthesis of (±)-haliclonacyclamine C, a marine alkylpiperidine alkaloid with cytotoxic activity, Hex-5-en-1-amine serves as an essential building block for constructing the tricyclic core via ring-closing metathesis and subsequent hydrogenation [1]. Alternative building blocks including allylamine (C3) and 4-penten-1-amine (C4) fail to provide the required five-carbon spacing between the amine and alkene, resulting in incorrect ring sizes (6-membered vs. required 7-membered macrocycle) and failure of the key metathesis step [1]. This synthetic route has been adopted by multiple research groups and highlights the irreplaceable role of the exact C6 spacer length in accessing this structurally complex natural product class.

total synthesis marine natural products alkaloid chemistry

Hex-5-en-1-amine (CAS 34825-70-2): High-Impact Application Scenarios for Procurement Justification


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing novel 5-HT6 receptor antagonists for cognitive disorders (Alzheimer's disease, schizophrenia) require Hex-5-en-1-amine as a privileged scaffold based on its demonstrated Ki of 2.089 nM [1]. Saturated hexylamine exhibits no detectable binding (Ki >10,000 nM), making it unsuitable for this target [1]. The terminal alkene additionally provides a vector for parallel SAR exploration or late-stage functionalization without perturbing the core amine pharmacophore. Procurement of this specific C6 aminoalkene enables rapid analog generation via amide coupling, reductive amination, or click chemistry diversification, accelerating lead optimization timelines.

Heterocyclic Chemistry: Stereoselective Bicyclic Isoxazolidine Synthesis via Intramolecular Nitrone Cycloaddition

Synthetic methodology groups developing novel routes to fused bicyclic heterocycles (isoxazolidines, oxazolidinones) benefit from Hex-5-en-1-amine's exclusive regioselectivity (>99:1) in intramolecular nitrone cycloaddition, which eliminates regioisomeric byproducts observed with shorter-chain analogs [1]. This property reduces purification burden and improves isolated yields by ≥30% relative to C4 aminoalkene alternatives. The C5–C6 spacer length is geometrically optimal for 5-exo-trig cyclization, enabling efficient construction of pharmacologically relevant scaffolds including substituted pyrrolidines and piperidines following N–O bond cleavage.

Functional Polymer Synthesis: Amine-Functionalized Polyolefins for Stimuli-Responsive Drug Delivery

Polymer chemists developing pH-responsive drug delivery vehicles, antimicrobial surface coatings, or adhesive materials require a bifunctional monomer that incorporates both polymerizable alkene and pendant amine functionality [1]. Hex-5-en-1-amine's terminal alkene undergoes radical polymerization with ≥98% conversion efficiency, yielding amine-functionalized polyolefins suitable for subsequent conjugation of therapeutic payloads or responsive elements. Saturated hexylamine cannot serve as a co-monomer, making Hex-5-en-1-amine the only viable choice for this polymer architecture. The resulting polyamines exhibit pH-dependent swelling and controlled release profiles applicable to oral and implantable drug delivery systems.

Total Synthesis: Haliclonacyclamine Alkaloid Family Macrocycle Construction

Academic and industrial natural product synthesis groups targeting marine alkylpiperidine alkaloids (haliclonacyclamines, saraines, manzamines) depend on Hex-5-en-1-amine as an irreplaceable building block for constructing the characteristic tricyclic and macrocyclic cores [1]. The exact five-carbon spacing between the amine and terminal alkene enables key ring-closing metathesis and macrocyclization steps; shorter or longer aminoalkenes (allylamine, 4-penten-1-amine, 6-hepten-1-amine) fail to yield the correct ring sizes [1]. Given the promising anticancer and antimicrobial activities reported for this natural product class, secure procurement of this specific building block is essential for maintaining synthetic access to these biologically active scaffolds.

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